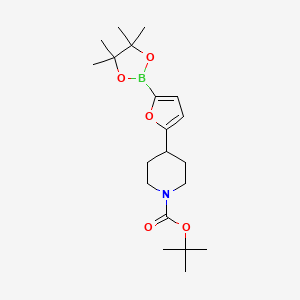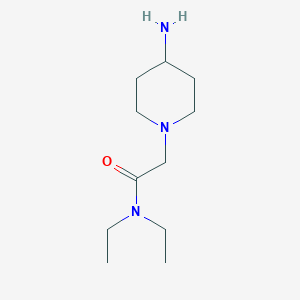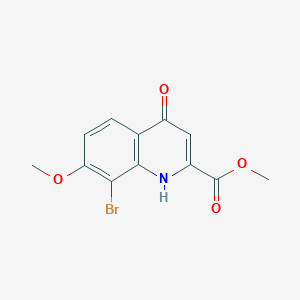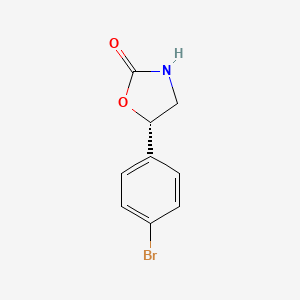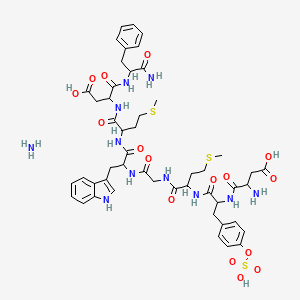
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine in the presence of a base, followed by the introduction of the piperidine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential analgesic, anti-inflammatory, or antipsychotic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine
- N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidine
- N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-ol
Uniqueness
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is unique due to the presence of both the 4-chlorobenzyl and cyclopropylmethyl groups, which can influence its pharmacological profile and chemical reactivity. The combination of these groups with the piperidine ring can result in distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C16H23ClN2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C16H23ClN2/c17-15-5-3-14(4-6-15)12-19(11-13-1-2-13)16-7-9-18-10-8-16/h3-6,13,16,18H,1-2,7-12H2 |
InChI Key |
WYYWZCLBCYMWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
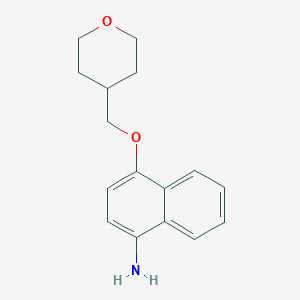
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
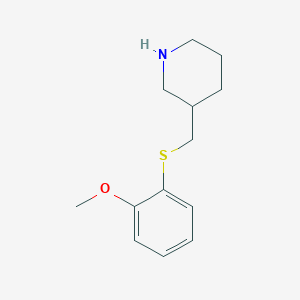
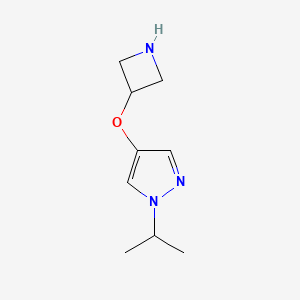


![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)
